molecular formula C18H19NO3 B5849964 ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 49742-75-8

ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B5849964
CAS RN: 49742-75-8
M. Wt: 297.3 g/mol
InChI Key: SRCLAYCPVSNXCU-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate, commonly known as EBIC, is a synthetic compound that belongs to the class of indole derivatives. EBIC has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

EBIC has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities such as anticancer, antitumor, antifungal, and antibacterial properties. EBIC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The exact mechanism of action of EBIC is not fully understood. However, it has been proposed that EBIC exerts its biological activities by interacting with cellular targets such as DNA, enzymes, and proteins. EBIC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
EBIC has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. EBIC has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

EBIC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of EBIC is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of EBIC. One potential direction is the development of EBIC-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the investigation of the anticancer properties of EBIC in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for EBIC could lead to its wider use in research.

Synthesis Methods

EBIC can be synthesized using a multistep reaction process. The first step involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with ethyl oxalyl chloride in the presence of a base to form ethyl 2-methyl-1H-indole-3-carboxylate. The second step involves the cyclization of ethyl 2-methyl-1H-indole-3-carboxylate with 2-bromo-1-(1-ethyl-1H-indol-5-yl)ethanone in the presence of a base to form EBIC.

properties

IUPAC Name

ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-19-11(3)16(18(21)22-5-2)14-10-15(20)12-8-6-7-9-13(12)17(14)19/h6-10,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCLAYCPVSNXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175363
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

CAS RN

49742-75-8
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49742-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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